(1S)-1-(oxolan-2-yl)ethan-1-amine

Description

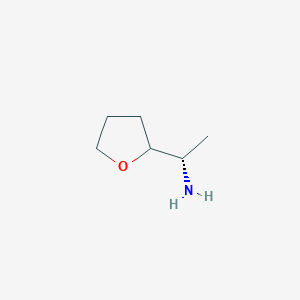

(1S)-1-(Oxolan-2-yl)ethan-1-amine is a chiral amine featuring a tetrahydrofuran (oxolane) ring substituted at the 2-position and an ethylamine side chain with an (S)-configured stereocenter. Its molecular formula is C₆H₁₃NO (molecular weight: 127.18 g/mol).

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(1S)-1-(oxolan-2-yl)ethanamine |

InChI |

InChI=1S/C6H13NO/c1-5(7)6-3-2-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6?/m0/s1 |

InChI Key |

WRDLTPMUGXTIAM-ZBHICJROSA-N |

Isomeric SMILES |

C[C@@H](C1CCCO1)N |

Canonical SMILES |

CC(C1CCCO1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(oxolan-2-yl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and ethylamine.

Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

Purification: The product is purified using techniques such as distillation, recrystallization, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(oxolan-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

(1S)-1-(oxolan-2-yl)ethan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.

Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (1S)-1-(oxolan-2-yl)ethan-1-amine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogues of (1S)-1-(oxolan-2-yl)ethan-1-amine, emphasizing differences in substituents, stereochemistry, and physicochemical properties:

Key Differences and Implications

Substituent Effects: Oxolane vs. Aromatic Groups: The oxolane ring in the target compound enhances hydrophilicity compared to aromatic analogues like (1S)-1-(2-chloro-5-fluorophenyl)ethan-1-amine, which exhibit greater lipophilicity due to halogenated phenyl groups .

Stereochemistry :

- The (1S) configuration is shared with analogues like (1S)-1-(4-bromophenyl)ethan-1-amine, but enantiomeric forms (e.g., 2R-oxolane derivative) could alter receptor binding or metabolic stability .

Salt Forms :

- Hydrochloride salts (e.g., 2-[(2R)-oxolan-2-yl]ethan-1-amine hydrochloride) improve aqueous solubility, a critical factor for bioavailability in drug development .

Biological Activity :

- While the target compound lacks explicit activity data, benzofuran-derived ethan-1-one oxime ethers demonstrate antimicrobial properties, suggesting that substituent modifications (e.g., heterocyclic rings) can enhance bioactivity .

Biological Activity

(1S)-1-(oxolan-2-yl)ethan-1-amine, also known as a chiral amine compound, has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a tetrahydrofuran ring (oxolane) attached to an ethanamine moiety, contributing to its stability and reactivity in biological systems. The molecular formula of this compound is C6H13NO, with a molecular weight of 115.18 g/mol.

Structural Characteristics

The (1S) configuration of this compound indicates a specific spatial arrangement that is crucial for its biological activity. The oxolane ring enhances solubility and stability, making it a valuable candidate for further research in drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to significant biological effects, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular signaling processes.

The exact mechanism of action for this compound is still under investigation. However, it is believed to involve binding to molecular targets relevant to metabolic processes. This interaction could result in the modulation of biochemical pathways that are critical for various physiological functions.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds structurally similar to this compound. For instance, compounds featuring similar oxolane structures have demonstrated promising results in modulating enzyme activity and receptor interactions.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Enzyme Inhibition Activity | Receptor Modulation | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | High | Low |

| Compound A | High | Moderate | Moderate |

| Compound B | Low | High | Low |

Applications in Medicinal Chemistry

The unique properties of this compound make it a potential building block in the synthesis of more complex pharmaceutical compounds. Its ability to interact with various biomolecules suggests potential applications in:

- Drug Development : As a precursor for new therapeutic agents.

- Synthetic Chemistry : In the creation of novel organic compounds with desired biological properties.

Future Directions

Ongoing research is essential to fully elucidate the pharmacological profiles and mechanisms of action associated with this compound. Future studies should focus on:

- In Vivo Studies : To assess the biological efficacy and safety profile.

- Structural Modifications : To enhance activity or reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.